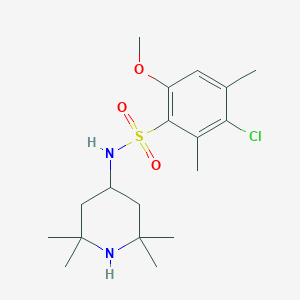
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用机制
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell lymphomas. ITK is a critical regulator of T-cell receptor signaling, which is required for the activation and differentiation of T-cells. JAK3 is a central component of cytokine signaling, which is involved in the regulation of immune cell function. By inhibiting these kinases, 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide disrupts the signaling pathways that promote the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In vitro studies have demonstrated that 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide inhibits the proliferation and survival of cancer cells and immune cells, and induces apoptosis in cancer cells. In vivo studies have shown that 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide inhibits tumor growth and metastasis, and reduces inflammation and tissue damage in mouse models of cancer and autoimmune diseases.
实验室实验的优点和局限性
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and long half-life. However, 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has some limitations for lab experiments, including its relatively low yield of synthesis, which may limit its availability and scalability for large-scale studies. In addition, 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the research and development of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. First, further preclinical studies are needed to evaluate the safety and efficacy of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in different types of cancer and autoimmune diseases, and to optimize its dosing and administration. Second, clinical trials are needed to determine the safety and efficacy of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in humans, and to identify the optimal patient populations and treatment regimens. Third, combination therapies with other targeted agents or immunotherapies should be explored to enhance the anti-tumor and anti-inflammatory effects of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. Fourth, the mechanisms of resistance to 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide should be investigated to identify strategies to overcome or prevent resistance. Finally, the development of more efficient and scalable synthesis methods for 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide should be pursued to facilitate its commercialization and clinical translation.
合成方法
The synthesis of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)methanamine to form the intermediate compound, which is then treated with sodium cyanoborohydride to produce 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. The overall yield of the synthesis is around 40%.
科学研究应用
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the signaling pathways that regulate the proliferation and survival of cancer cells and immune cells. In vivo studies have demonstrated that 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has potent anti-tumor and anti-inflammatory effects in mouse models of lymphoma, leukemia, and lupus.
属性
产品名称 |
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
分子式 |
C18H29ClN2O3S |
分子量 |
389 g/mol |
IUPAC 名称 |
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-11-8-14(24-7)16(12(2)15(11)19)25(22,23)20-13-9-17(3,4)21-18(5,6)10-13/h8,13,20-21H,9-10H2,1-7H3 |
InChI 键 |
UAZPDPGHLYTXQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
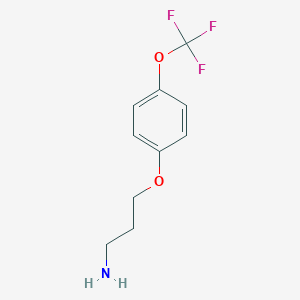

![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
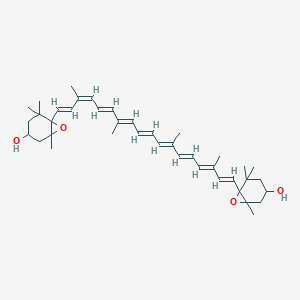

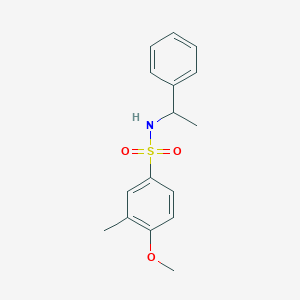

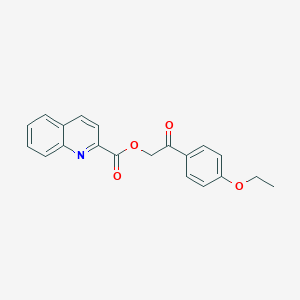
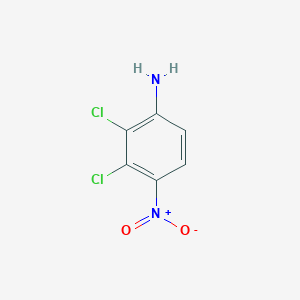
methanone](/img/structure/B223532.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)